

what is the chemical structure of Rauvovertine B

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Compound of Interest

Compound Name: *Rauvovertine B*

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An In-Depth Technical Guide to Rauvovertine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvovertine B is a hexacyclic monoterpenoid indole alkaloid that was first isolated from the stems of *Rauvolfia verticillata*. Its chemical structure has been elucidated through extensive spectroscopic analysis. Preliminary in vitro studies have demonstrated that **Rauvovertine B** exhibits cytotoxic effects against a range of human cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer therapeutics. This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and reported biological activities of **Rauvovertine B**, along with detailed experimental protocols for its isolation and cytotoxicity assessment.

Chemical Structure and Properties

Rauvovertine B is a complex alkaloid characterized by a hexacyclic ring system. It was identified as a new chemical entity by Cai et al. in 2016.[\[1\]](#)

Chemical Structure:

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Caption: 2D Chemical Structure of **Rauvovertine B**.

Table 1: Chemical and Physical Properties of **Rauvovertine B**

Property	Value	Reference
Molecular Formula	$C_{19}H_{22}N_2O_3$	[1]
Molecular Weight	342.4 g/mol	[1]
CAS Number	2055073-72-6	
Appearance	White amorphous powder	[1]
Optical Rotation	$[\alpha]^{20}D -8.5$ (c 0.1, MeOH)	[1]

Spectroscopic Data

The structure of **Rauvovertine B** was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopic Data

The 1H and ^{13}C NMR data for **Rauvovertine B** were recorded in CD_3OD .[\[1\]](#)

Table 2: 1H and ^{13}C NMR Data for **Rauvovertine B** (in CD_3OD)

Position	δ C (ppm)	δ H (ppm, J in Hz)
2	109.8	
3	50.1	3.95 (m)
5	52.9	3.30 (m)
6	22.1	2.10 (m), 1.95 (m)
7	108.8	
8	128.2	
9	119.0	7.32 (d, 7.8)
10	122.1	6.95 (t, 7.8)
11	129.7	7.05 (t, 7.8)
12	112.0	6.68 (d, 7.8)
13	137.8	
14	35.1	2.95 (m), 2.85 (m)
15	32.5	2.65 (m)
16	60.2	4.25 (m)
17	93.5	5.20 (s)
18	13.5	0.95 (t, 7.5)
19	28.1	1.65 (m), 1.50 (m)
20	40.1	2.55 (m)
21	60.8	4.10 (m)

Infrared (IR) Spectroscopy

The IR spectrum of **Rauvovertine B** shows characteristic absorption bands corresponding to its functional groups.[\[1\]](#)

Table 3: Key IR Absorptions of **Rauvovertine B**

Wavenumber (cm ⁻¹)	Functional Group
3420	O-H and N-H stretching
1625	C=C stretching
1460	C-H bending

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass of **Rauvovertine B**.[\[1\]](#)

- HRESIMS:m/z 343.1707 [M+H]⁺ (calculated for C₁₉H₂₃N₂O₃, 343.1709)

Biological Activity: In Vitro Cytotoxicity

Rauvovertine B has been evaluated for its cytotoxic activity against a panel of five human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined using the MTT assay.[\[1\]](#)

Table 4: In Vitro Cytotoxicity of **Rauvovertine B** (IC₅₀ in μM)

Cell Line	Cancer Type	Rauvovertine B	Cisplatin (Positive Control)
HL-60	Promyelocytic Leukemia	> 40	8.5
SMMC-7721	Hepatocellular Carcinoma	> 40	15.2
A-549	Lung Carcinoma	> 40	20.8
MCF-7	Breast Cancer	> 40	25.4
SW-480	Colon Cancer	> 40	30.1

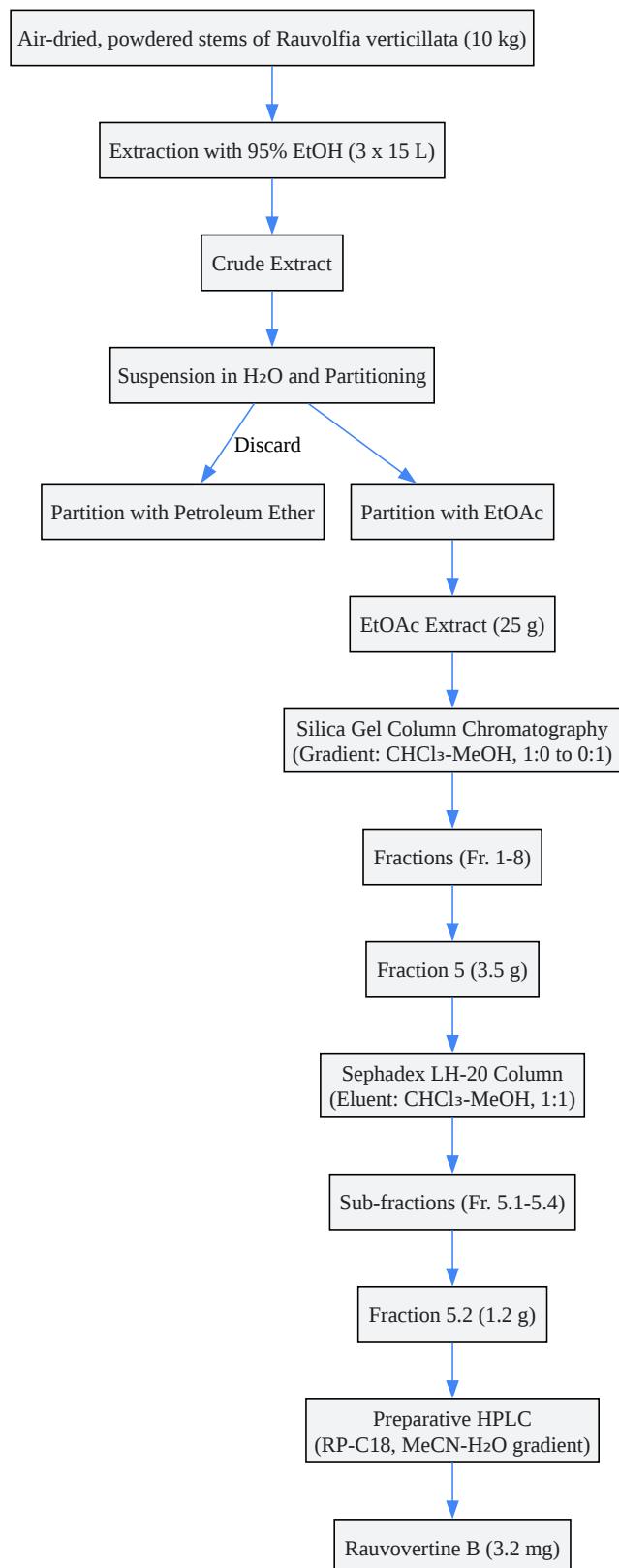
The preliminary results indicate that **Rauvovertine B** did not exhibit significant cytotoxic activity against the tested cell lines under the experimental conditions used in the initial study.[\[1\]](#)

Further investigations with a broader range of cell lines and different assay systems are warranted to fully explore its therapeutic potential.

Experimental Protocols

Isolation of Rauvoertine B

The following workflow outlines the isolation and purification of **Rauvoertine B** from *Rauvolfia verticillata*.^[1]

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Caption: Experimental workflow for the isolation of **Rauvoertine B**.

Cytotoxicity Assay

The cytotoxic activity of **Rauvovertine B** was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[1\]](#)

- Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells were seeded into 96-well plates at a density of 5×10^3 cells per well.
- Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of **Rauvovertine B** for 72 hours. Cisplatin was used as a positive control.
- MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

As of the current literature, there are no published studies investigating the specific signaling pathways or the detailed mechanism of action of **Rauvovertine B**. The initial discovery paper focused on its isolation, structural characterization, and preliminary cytotoxicity screening.[\[1\]](#) Further research is required to elucidate the molecular targets and cellular pathways through which **Rauvovertine B** may exert any biological effects.

Conclusion and Future Directions

Rauvovertine B is a structurally novel monoterpenoid indole alkaloid with a well-characterized chemical structure. While initial in vitro cytotoxicity screenings did not show potent activity, the

unique hexacyclic scaffold of **Rauvovertine B** makes it an interesting candidate for further pharmacological evaluation. Future research should focus on:

- Screening against a wider and more diverse panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.
- Investigating its potential effects on other cellular processes beyond cytotoxicity, such as cell migration, invasion, and differentiation.
- Exploring its potential as a modulator of specific cellular targets through computational docking studies and biochemical assays.
- Undertaking synthetic modifications of the **Rauvovertine B** scaffold to generate analogs with improved potency and selectivity.

Such studies will be crucial in determining the true therapeutic potential of **Rauvovertine B** and its derivatives in the field of drug discovery.

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References

- 1. Hexacyclic monoterpenoid indole alkaloids from *Rauvolfia verticillata* - PubMed [pubmed.ncbi.nlm.nih.gov]
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